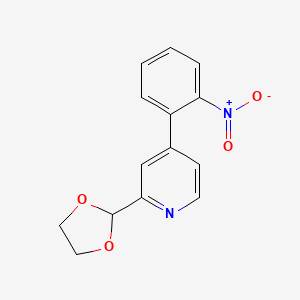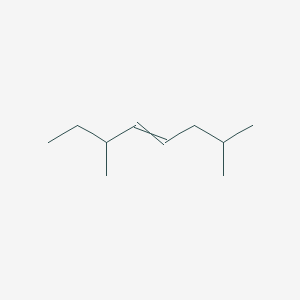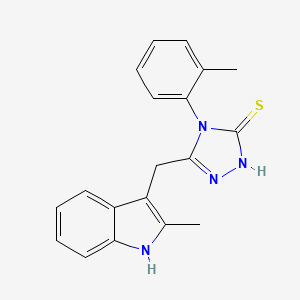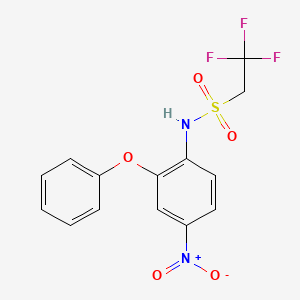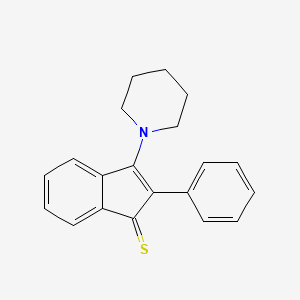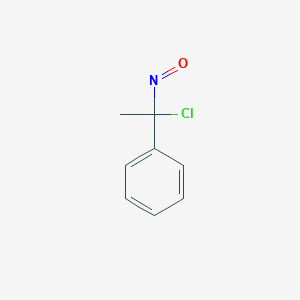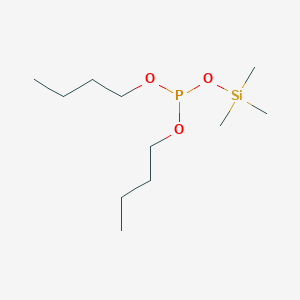
Dibutyl trimethylsilyl phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl trimethylsilyl phosphite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both phosphite and trimethylsilyl groups, which impart unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl trimethylsilyl phosphite can be synthesized through the reaction of dibutyl phosphite with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and does not require an inert atmosphere . Another method involves the reaction of dibutyl phosphite with hexamethyldisilazane, which also yields high purity products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically catalyzed by zinc sulfate and diethylamine, which facilitate the formation of the desired product .
化学反应分析
Types of Reactions
Dibutyl trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutyl trimethylsilyl phosphate.
Substitution: It participates in substitution reactions, particularly with alkyl halides, to form phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Alkyl halides such as methyl iodide are often used in substitution reactions.
Major Products Formed
Oxidation: Dibutyl trimethylsilyl phosphate.
Substitution: Various phosphonate esters depending on the alkyl halide used.
科学研究应用
Dibutyl trimethylsilyl phosphite has several applications in scientific research:
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential use in drug delivery systems.
作用机制
The mechanism of action of dibutyl trimethylsilyl phosphite involves its ability to undergo oxidation and substitution reactions. In high-voltage lithium-ion batteries, it forms protective films on electrode surfaces through electrochemical redox reactions, enhancing the stability of the electrode-electrolyte interface . The compound’s reactivity with hydrofluoric acid also contributes to its effectiveness in removing impurities from the electrolyte .
相似化合物的比较
Similar Compounds
- Dimethyl trimethylsilyl phosphite
- Tris(trimethylsilyl) phosphite
- Diethyl trimethylsilyl phosphite
Uniqueness
Dibutyl trimethylsilyl phosphite is unique due to its specific reactivity profile and the ability to form stable protective films in electrochemical applications. Compared to its dimethyl and diethyl counterparts, it offers better performance in certain high-voltage battery applications due to its larger alkyl groups, which provide enhanced stability .
属性
CAS 编号 |
55274-10-7 |
|---|---|
分子式 |
C11H27O3PSi |
分子量 |
266.39 g/mol |
IUPAC 名称 |
dibutyl trimethylsilyl phosphite |
InChI |
InChI=1S/C11H27O3PSi/c1-6-8-10-12-15(13-11-9-7-2)14-16(3,4)5/h6-11H2,1-5H3 |
InChI 键 |
GGZBIUWVVGYYDJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(OCCCC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)
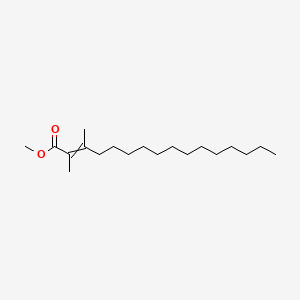
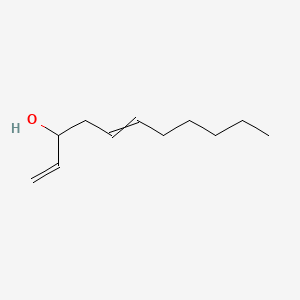

![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
